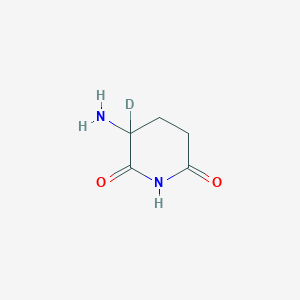
3-Amino-3-deuterio-piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-deuterio-piperidine-2,6-dione is an organic compound with a unique structure that includes a deuterium atom. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of the deuterium atom, an isotope of hydrogen, distinguishes it from other similar compounds and can influence its chemical properties and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-deuterio-piperidine-2,6-dione typically involves the following steps:
Starting Material: The synthesis begins with L-Glutamine.
Protection: In an alkaline medium, L-Glutamine undergoes protection to form N-tertiary fourth oxygen formoxyl-L-Glutamine.
Cyclization: Under anhydrous conditions and catalyzed by N-4-dimethylaminopyridine, the protected L-Glutamine undergoes cyclization to form N-tertiary fourth oxygen formoxyl-3-amino-2,6-piperidine dione.
Deprotection: The cyclized product is then deprotected in an acid medium to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
Large-scale Protection and Cyclization: Using industrial reactors to handle large volumes of reactants.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-deuterio-piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Produces oxo derivatives.
Reduction: Yields different amine derivatives.
Substitution: Forms substituted piperidine derivatives.
Scientific Research Applications
3-Amino-3-deuterio-piperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-deuterio-piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, influencing their activity. The deuterium atom can affect the rate of chemical reactions, providing insights into reaction mechanisms and pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,6-piperidinedione: Lacks the deuterium atom, making it less stable in certain reactions.
3-Aminopiperidine-2,6-dione hydrochloride: A similar compound with different solubility and reactivity properties.
Uniqueness
The presence of the deuterium atom in 3-Amino-3-deuterio-piperidine-2,6-dione makes it unique. This isotope can influence the compound’s chemical properties, such as reaction rates and stability, making it valuable in research and industrial applications.
Properties
Molecular Formula |
C5H8N2O2 |
|---|---|
Molecular Weight |
129.14 g/mol |
IUPAC Name |
3-amino-3-deuteriopiperidine-2,6-dione |
InChI |
InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)/i3D |
InChI Key |
NPWMTBZSRRLQNJ-WFVSFCRTSA-N |
Isomeric SMILES |
[2H]C1(CCC(=O)NC1=O)N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















